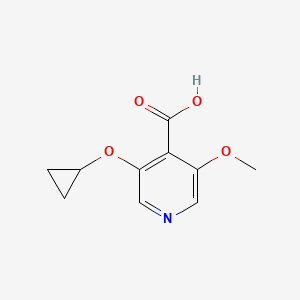
4-Cyclopropoxy-N,5-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,5-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two methyl groups at the N and 5 positions.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N,5-dimethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This reaction is accelerated under microwave irradiation and provides high yields of the target product . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, which also yields the desired compound in high purity .
Chemical Reactions Analysis
4-Cyclopropoxy-N,5-dimethylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, dimethylformamide, and dimethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethanesulfonic acid leads to the formation of pyridinyl trifluoromethanesulfonates, which can be further converted to N,N-dimethylaminopyridines .
Scientific Research Applications
4-Cyclopropoxy-N,5-dimethylpyridin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including acylation and alkylation reactions . In biology, it is used in the synthesis of biologically active compounds and as a reagent in molecular biology experiments . In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,5-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-N,5-dimethylpyridin-2-amine can be compared with other similar compounds, such as 5-Cyclopropoxy-N,2-dimethylpyridin-4-amine and N,4-Dimethylpyridin-2-amine . These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring. The unique cyclopropoxy group in this compound distinguishes it from these similar compounds and contributes to its unique chemical properties and applications .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,5-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-6-12-10(11-2)5-9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
MFVXBLBRXQDTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14823500.png)













